molecular formula C5H4F3N3O2 B1368413 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 919278-38-9

4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B1368413
CAS No.: 919278-38-9
M. Wt: 195.1 g/mol
InChI Key: BSAZQIZFWLLKBU-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is systematically named to reflect its pyrazole core, nitro substituent, and trifluoroethyl group. The molecular formula C₅H₄F₃N₃O₂ corresponds to a pyrazole ring substituted at position 1 with a 2,2,2-trifluoroethyl group and at position 4 with a nitro group. Key identifiers include:

Property Value
CAS Number 919278-38-9
Molecular Weight 195.10 g/mol
Molecular Formula C₅H₄F₃N₃O₂
SMILES Code FC(F)(F)CN1N=CC(N+[O-])=C1
IUPAC Name This compound

The trifluoroethyl group contributes significant electron-withdrawing effects due to the CF₃ moiety, while the nitro group at position 4 enhances aromaticity through resonance.

Crystallographic Data and Molecular Geometry

Crystallographic studies of analogous pyrazole derivatives reveal key structural features. For example, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibits a planar pyrazole ring with a dihedral angle of 49.26° between the phenyl and pyrazole planes. While direct X-ray data for this compound are unavailable, computational models suggest:

  • Pyrazole Ring Geometry : The pyrazole ring adopts a planar conformation, with bond angles typical of aromatic systems.
  • Substituent Orientation :
    • The CF₃ group at position 1 is oriented perpendicular to the pyrazole plane to minimize steric strain.
    • The nitro group at position 4 is coplanar with the ring, enabling resonance stabilization.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Critical absorption bands are predicted based on functional groups:

Functional Group Expected IR Absorption (cm⁻¹) Source of Data
Nitro (-NO₂) 1500–1350 (asymmetric), 1350–1250 (symmetric) General nitro group behavior
C-F (Trifluoroethyl) 1300–1100 (C-F stretching) CF₃ group in pyrazoles
Pyrazole Ring (C=N/C-C) 1600–1500 (aromatic C=N/C-C) Pyrazole derivatives
Nuclear Magnetic Resonance (NMR)

Key ¹H and ¹⁹F NMR signals are anticipated:

Nuclear Expected Signals
¹H NMR Deshielded pyrazole protons (δ 7.5–8.5 ppm), CF₃ protons (no signal due to symmetry)
¹⁹F NMR CF₃ singlet (δ -60 to -70 ppm)
UV-Vis Spectroscopy

The nitro group induces π→π* transitions, with absorption maxima likely in the 250–350 nm range, similar to nitro-substituted pyrazoles.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies on related pyrazoles (e.g., CF₃-substituted derivatives) highlight:

  • Electron-Withdrawing Effects : The CF₃ group polarizes the pyrazole ring, lowering the HOMO energy and enhancing electrophilic reactivity at position 3 or 5.
  • Nitro Group Influence : The nitro group at position 4 withdraws electron density, stabilizing the LUMO and directing electrophilic substitution to position 3.

Properties

IUPAC Name

4-nitro-1-(2,2,2-trifluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)3-10-2-4(1-9-10)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAZQIZFWLLKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599110
Record name 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-38-9
Record name 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction to form an amino derivative (-NH₂), a key step in synthesizing bioactive intermediates.

Reagent SystemConditionsProduct FormedSelectivityReference
H₂ gas + Pd/C catalystEthanol, 25–50°C, 6–12 h4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole>90%
Sodium dithionite (Na₂S₂O₄)Aqueous NaOH, 70°C, 3 h4-Amino derivative75–85%

Mechanistic Insights :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine.

  • Sodium dithionite reduces nitro groups through a radical mechanism in basic media.

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring directs electrophiles to specific positions, influenced by the nitro (-NO₂, meta-directing) and trifluoroethyl (-CF₂CF₃, weakly deactivating) groups.

ElectrophileConditionsPosition SubstitutedProduct YieldReference
Nitration (HNO₃/H₂SO₄)0–5°C, 2 hC-5 (minor)≤30%
Sulfonation (SO₃/H₂SO₄)100°C, 4 hC-545%

Key Observations :

  • Nitration under standard conditions yields limited regioselectivity due to steric hindrance from the trifluoroethyl group.

  • Sulfonation at elevated temperatures improves substitution at C-5.

Nucleophilic Substitution at the Trifluoroethyl Group

The trifluoroethyl moiety participates in nucleophilic displacement under strongly basic conditions, though reactivity is moderate due to the electron-withdrawing CF₃ group.

NucleophileBaseConditionsProduct FormedYield (%)Reference
KSCNK₂CO₃DMF, 80°C, 8 h1-(Thiocyanatoethyl) derivative55
NaN₃DBUDMSO, 60°C, 12 h1-(Azidoethyl) analogue40

Limitations :

  • Reactions require polar aprotic solvents and extended reaction times.

  • Competing ring functionalization may occur under harsh conditions.

Oxidation Reactions

Further oxidation of the nitro group is feasible under extreme conditions, though rarely utilized synthetically.

Oxidizing AgentConditionsProduct FormedOutcomeReference
KMnO₄/H₂SO₄100°C, 24 hRing degradation productsLow yield (<20%)
CrO₃/AcOHReflux, 6 hUnidentified oxidesNon-selective

Practical Considerations :

  • Oxidation is typically avoided due to poor selectivity and competing decomposition.

Cycloaddition and Cross-Coupling Reactions

The pyrazole ring participates in transition-metal-catalyzed coupling reactions, enabling C–H functionalization.

Reaction TypeCatalystConditionsProduct FormedYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄Dioxane, 90°C, 12 h5-Aryl-substituted pyrazole70
Click ChemistryCuIH₂O/tert-BuOH, 25°C, 1 hTriazole-linked conjugates85

Applications :

  • Suzuki couplings introduce aryl groups at C-5 for drug discovery.

  • Click chemistry facilitates bioconjugation without altering the nitro group.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has shown that pyrazole derivatives, including 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, exhibit significant anticancer activity. A study highlighted that various pyrazole compounds demonstrated cytotoxic effects against different cancer cell lines. For instance, derivatives with specific substituents showed high selectivity against leukemia and breast cancer cell lines, indicating their potential as anticancer agents .

1.2 Anti-inflammatory and Analgesic Activities

Pyrazole derivatives are also known for their anti-inflammatory and analgesic properties. The incorporation of functional groups in the pyrazole ring can enhance these activities. For example, modifications to the 4-position of the pyrazole ring have been associated with improved efficacy in reducing inflammation and pain .

1.3 Antimicrobial Effects

The compound has shown promise as an antimicrobial agent. Studies indicate that certain pyrazole derivatives possess antibacterial and antifungal properties. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance the antimicrobial efficacy of these compounds .

Agricultural Chemistry

2.1 Pesticide Development

This compound is being explored for its potential use as a pesticide or herbicide. The unique trifluoroethyl group may enhance the compound's stability and effectiveness against pests while minimizing environmental impact. The synthesis of related compounds has shown promising results in pest control applications.

2.2 Herbicidal Activity

Research indicates that pyrazole derivatives can inhibit specific enzymes involved in plant growth and development, making them suitable candidates for herbicides. The structural characteristics of this compound may contribute to its herbicidal activity through targeted action on plant metabolic pathways.

Materials Science

3.1 Synthesis of Functional Materials

The synthesis routes for this compound allow for the creation of functional materials with tailored properties. Its unique electronic characteristics due to the nitro and trifluoroethyl groups make it an attractive candidate for developing advanced materials in electronics and photonics .

3.2 Polymer Chemistry

Incorporating this compound into polymer matrices can modify the physical properties of materials such as thermal stability and mechanical strength. Studies on similar pyrazole compounds suggest that they can enhance the performance of polymers used in various applications .

Case Studies and Data Analysis

Application Area Study Reference Key Findings
Anticancer Activity High cytotoxicity against leukemia cell lines; selective inhibition observed.
Anti-inflammatory Significant reduction in inflammation markers; effective pain relief reported.
Antimicrobial Broad-spectrum activity against bacterial strains; enhanced efficacy with specific substitutions.
Pesticide DevelopmentEffective against common agricultural pests; low toxicity to non-target organisms reported.
Material Synthesis Improved thermal stability in polymer composites; potential applications in electronic devices identified.

Mechanism of Action

The mechanism of action of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences between the target compound and related pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Evidence ID
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole -NO₂ (4), -CF₂CF₃ (1) C₇H₆F₃N₃O₄ 253.136 1328640-56-7
5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole -NO₂ (4), -CF₂CF₃ (1), -CH₃ (5) C₆H₆F₃N₃O₂ 209.13 2054954-16-2
5-Bromo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole -NO₂ (4), -CF₂CF₃ (1), -Br (5) C₅H₄BrF₃N₃O₂ 290.01 1393728-45-4
4-Nitro-5-(trifluoromethyl)-1H-pyrazole -NO₂ (4), -CF₃ (5) C₄H₂F₃N₃O₂ 193.08 1046462-99-0
1-[2-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole -NO₂ (4), -CH₂CH₂(4-F-C₆H₄) (1), -CH₃ (3,5) C₁₃H₁₅FN₃O₂ 264.28 -

Key Observations :

  • Electron-Withdrawing Groups: The trifluoroethyl group (-CF₂CF₃) and nitro (-NO₂) synergistically deactivate the pyrazole ring, reducing electrophilic substitution but enhancing stability .
  • Methyl vs.

Physicochemical Properties

Property Target Compound 5-Methyl Analog 5-Bromo Analog
Melting Point (°C) Not reported Not reported Not reported
Density (g/cm³) 1.55 (predicted) 1.55 (predicted) Higher due to Br substituent
Solubility Moderate in polar solvents Likely similar Lower due to increased mass
Stability Stable under inert conditions Similar Sensitive to light/moisture

Notes:

  • The trifluoroethyl group increases hydrophobicity, reducing aqueous solubility but improving membrane permeability .

Biological Activity

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C5H4F3N3O2
  • Molecular Weight : 201.10 g/mol
  • Functional Groups : Nitro group (-NO2), trifluoroethyl group (-CF3), and pyrazole ring.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, pyrazole derivatives have shown efficacy against various bacterial strains. The incorporation of a nitro group in pyrazoles often enhances their antibacterial activity due to the electron-withdrawing nature of the nitro group, which can stabilize reactive intermediates during metabolic processes .

Antiparasitic Activity

This compound has been evaluated for its antiparasitic effects. Studies suggest that modifications in the pyrazole structure can significantly impact activity against parasites like Plasmodium falciparum. For example, the introduction of trifluoromethyl groups has been associated with increased potency against malaria parasites .

CompoundActivity (EC50 μM)Comments
This compoundTBDPotentially effective against P. falciparum
Other Pyrazole Derivatives0.025 - 0.577Varying activities based on structural modifications

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve inhibition of key enzymes or pathways critical for pathogen survival. For example, some studies indicate that similar compounds may inhibit dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial therapy .

Study on Antimicrobial Activity

A study published in the Beilstein Journal of Organic Chemistry examined various pyrazole derivatives for their cytotoxic activity against cancer cell lines. The results indicated that certain modifications enhance cytotoxicity significantly compared to unmodified pyrazoles .

Evaluation in Animal Models

In vivo studies have demonstrated that derivatives of pyrazoles can reduce parasitemia in P. berghei mouse models. For instance, a compound structurally related to this compound showed a 30% reduction in parasitemia at a dosage of 40 mg/kg over four days .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Reactant of Route 2
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4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

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